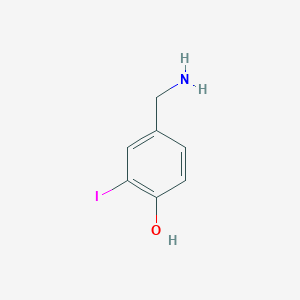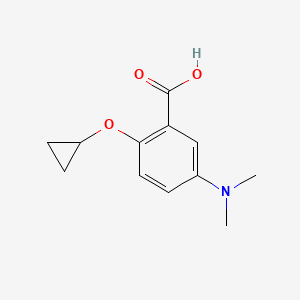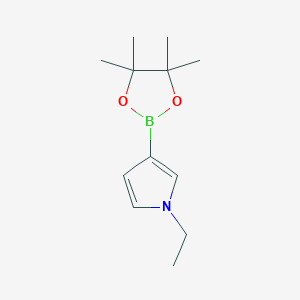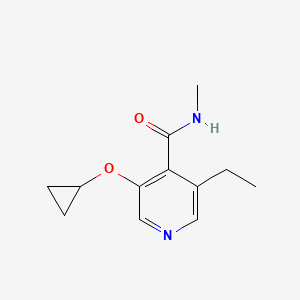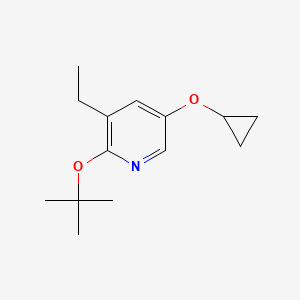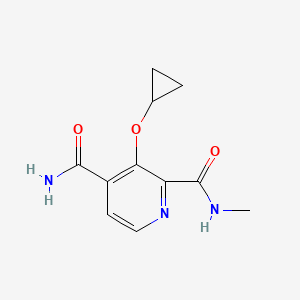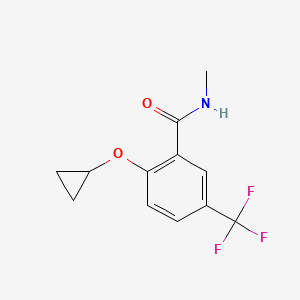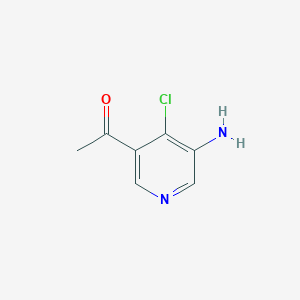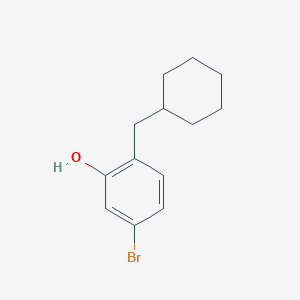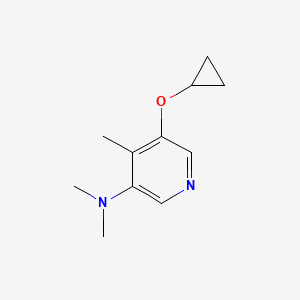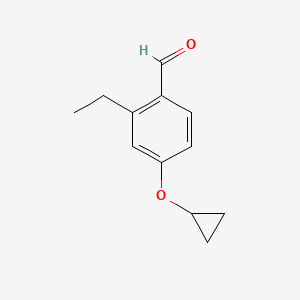
4-Cyclopropoxy-2-ethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-2-ethylbenzaldehyde is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-ethylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with cyclopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the cyclopropoxy group.
Another method involves the use of Suzuki–Miyaura coupling, where a boron reagent is employed to couple a cyclopropyl group with a 4-ethylbenzaldehyde derivative. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-2-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Cyclopropoxy-2-ethylbenzoic acid.
Reduction: 4-Cyclopropoxy-2-ethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Cyclopropoxy-2-ethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
作用機序
The mechanism of action of 4-Cyclopropoxy-2-ethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropoxy group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Ethylbenzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive in certain chemical reactions.
4-Methoxy-2-ethylbenzaldehyde: Contains a methoxy group instead of a cyclopropoxy group, which may alter its electronic properties and reactivity.
4-Cyclopropoxybenzaldehyde: Similar structure but lacks the ethyl group, which may affect its physical and chemical properties.
Uniqueness
4-Cyclopropoxy-2-ethylbenzaldehyde is unique due to the presence of both the cyclopropoxy and ethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies .
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
4-cyclopropyloxy-2-ethylbenzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-2-9-7-12(14-11-5-6-11)4-3-10(9)8-13/h3-4,7-8,11H,2,5-6H2,1H3 |
InChIキー |
GKPDKYZAQYSYBF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)OC2CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


